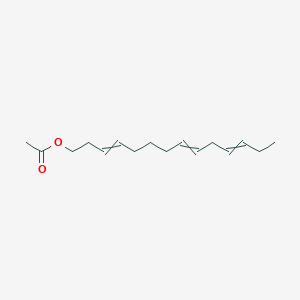![molecular formula C28H18Br2N2O6 B12451827 4,4'-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12451827.png)
4,4'-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with bromophenyl carbonyl and carboxylic acid groups. The presence of bromine atoms and carbonyl groups imparts unique chemical properties to this compound, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Bromophenyl Carbonyl Groups: The bromophenyl carbonyl groups can be introduced through a Friedel-Crafts acylation reaction, where bromobenzoyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst.
Addition of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through a carboxylation reaction, where the biphenyl derivative is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Diamino-4,4’-dicarboxylic acid-1,1’-Biphenyl: This compound shares a similar biphenyl core but differs in the substitution pattern, leading to distinct chemical properties and applications.
Biphenyl-4,4’-dicarboxylic acid: Another related compound with carboxylic acid groups but lacking the bromophenyl carbonyl groups.
Eigenschaften
Molekularformel |
C28H18Br2N2O6 |
|---|---|
Molekulargewicht |
638.3 g/mol |
IUPAC-Name |
2-[(3-bromobenzoyl)amino]-5-[4-[(3-bromobenzoyl)amino]-3-carboxyphenyl]benzoic acid |
InChI |
InChI=1S/C28H18Br2N2O6/c29-19-5-1-3-17(11-19)25(33)31-23-9-7-15(13-21(23)27(35)36)16-8-10-24(22(14-16)28(37)38)32-26(34)18-4-2-6-20(30)12-18/h1-14H,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |
InChI-Schlüssel |
XAKLEMXNGCOVOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol](/img/structure/B12451755.png)

![4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B12451776.png)
![1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12451779.png)

![N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B12451786.png)

![Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate](/img/structure/B12451792.png)

![(2-Methoxyethyl)[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12451801.png)
![[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol](/img/structure/B12451806.png)
![4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12451817.png)


